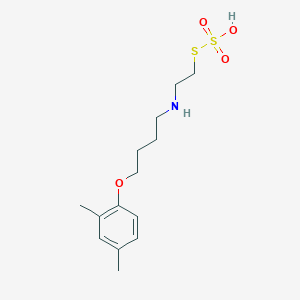

S-2-((4-(2,4-Xylyloxy)butyl)amino)ethyl thiosulfate

説明

WR 3336は、チオファネートメチルとしても知られており、農業において作物のさまざまな真菌病を制御するために広く使用されている系統性殺菌剤です。芝生、観賞用植物、さまざまな果物や野菜に影響を与える病気に対して特に効果的です。 この化合物は、予防的および治療的の両方の特性を示し、植物病害管理における汎用性の高いツールとなっています .

2. 製法

合成ルートと反応条件: チオファネートメチルの合成には、メチルイソシアネートと1,2-ビス(3-メトキシカルボニル-2-チオ尿素)ベンゼンの反応が含まれます。反応は通常、製品の高収率と純度を確保するために、制御された温度と圧力条件下で行われます。

工業的生産方法: 工業的設定では、チオファネートメチルは、中間体の調製、続いてメチルイソシアネートとの反応を含む多段階プロセスによって製造されます。 このプロセスは大規模生産向けに最適化されており、一貫した品質とコスト効率を保証しています .

3. 化学反応解析

反応の種類: チオファネートメチルは、次のようないくつかの種類の化学反応を起こします。

加水分解: チオファネートメチルは、水存在下で加水分解されて、活性殺菌剤であるカルベンダジムを生成します。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。

置換: チオファネートメチルは求核剤と置換反応を起こすことができ、さまざまな誘導体の生成につながります。

一般的な試薬と条件:

加水分解: 穏やかな条件下での水または水溶液。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

置換: 制御された温度とpH条件下でのアミンやチオールなどの求核剤。

生成される主な生成物:

カルベンダジム: 加水分解によって生成される主要な活性生成物。

酸化生成物: 使用される酸化剤に応じて、さまざまな酸化誘導体。

置換誘導体: 求核置換反応によって生成された生成物.

特性

CAS番号 |

21220-71-3 |

|---|---|

分子式 |

C14H23NO4S2 |

分子量 |

333.5 g/mol |

IUPAC名 |

2,4-dimethyl-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene |

InChI |

InChI=1S/C14H23NO4S2/c1-12-5-6-14(13(2)11-12)19-9-4-3-7-15-8-10-20-21(16,17)18/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,16,17,18) |

InChIキー |

YFZCHLJLKYFZHE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiophanate-methyl involves the reaction of methyl isocyanate with 1,2-bis(3-methoxycarbonyl-2-thioureido)benzene. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, thiophanate-methyl is produced through a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with methyl isocyanate. The process is optimized for large-scale production, ensuring consistent quality and cost-effectiveness .

化学反応の分析

Types of Reactions: Thiophanate-methyl undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, thiophanate-methyl hydrolyzes to form carbendazim, which is the active fungicidal agent.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Substitution: Thiophanate-methyl can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols under controlled temperature and pH conditions.

Major Products Formed:

Carbendazim: The primary active product formed through hydrolysis.

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Substituted Derivatives: Products formed through nucleophilic substitution reactions.

科学的研究の応用

チオファネートメチルは、科学研究において、次のような幅広い用途があります。

化学: 殺菌作用のメカニズムと新しい殺菌剤の開発を研究するためのモデル化合物として使用されます。

生物学: 真菌細胞構造と代謝経路への影響について調査されています。

作用機序

チオファネートメチルは、真菌細胞分裂プロセスを阻害することで殺菌効果を発揮します。この化合物はカルベンダジムに変換され、真菌細胞内のβ-チューブリンタンパク質に結合し、微小管の形成を阻害します。微小管集合のこの阻害は、細胞分裂中の正しい染色体分離を防ぎ、真菌細胞の死につながります。 関与する分子標的は、微小管集合経路におけるβ-チューブリンおよび関連タンパク質です .

類似化合物:

カルベンダジム: チオファネートメチルの主要な活性代謝産物で、殺菌剤としても使用されています。

ベノミル: 植物内でカルベンダジムに変換される、類似の作用機序を持つ別の系統性殺菌剤。

チオファネートエチル: 類似の殺菌特性を持つが、化学構造が異なる関連化合物。

独自性: チオファネートメチルは、予防的および治療的な両方の特性を兼ね備えているため、さまざまな真菌病の管理に非常に効果的です。 植物内でカルベンダジムに変換される能力は、殺菌活性を高め、長期間にわたる保護を提供します .

類似化合物との比較

Carbendazim: The primary active metabolite of thiophanate-methyl, also used as a fungicide.

Benomyl: Another systemic fungicide with a similar mode of action, converted to carbendazim in plants.

Thiophanate-ethyl: A related compound with similar fungicidal properties but different chemical structure.

Uniqueness: Thiophanate-methyl is unique in its dual preventative and curative properties, making it highly effective in managing a wide range of fungal diseases. Its ability to be converted to carbendazim in plants enhances its fungicidal activity, providing long-lasting protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。